molecular formula C10H9N5O3 B386040 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid

2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid

Cat. No.: B386040
M. Wt: 247.21g/mol
InChI Key: FXTXPVZJHGXILF-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is a complex organic compound with a unique structure that includes both hydrazino and cyano functional groups

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21g/mol

IUPAC Name

2-[(2Z)-2-(1-cyano-2-hydrazinyl-2-oxoethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C10H9N5O3/c11-5-8(9(16)13-12)15-14-7-4-2-1-3-6(7)10(17)18/h1-4,14H,12H2,(H,13,16)(H,17,18)/b15-8-

InChI Key

FXTXPVZJHGXILF-NVNXTCNLSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)NN

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and cyano compounds under controlled conditions. One common method involves the condensation of 2-hydrazinobenzoic acid with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid involves its interaction with specific molecular targets. The cyano and hydrazino groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoic acid: This compound has an ethoxy group instead of a hydrazino group, which affects its reactivity and applications.

    2-[(2Z)-2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid: A similar compound with slight structural variations that can lead to different chemical properties.

Uniqueness

2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

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